molecular formula C13H12ClN3O2 B11845979 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid

2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid

Cat. No.: B11845979
M. Wt: 277.70 g/mol
InChI Key: HRGMMQYTTNZPJO-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorobenzyl group, a methylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid can be achieved through a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes and amidines under acidic conditions.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

    Methylation: The methylamino group can be introduced by methylation of the amino group using methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrimidine ring using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorobenzyl)-4-aminopyrimidine-5-carboxylic acid: Lacks the methylamino group.

    2-(3-Chlorobenzyl)-4-(dimethylamino)pyrimidine-5-carboxylic acid: Contains a dimethylamino group instead of a methylamino group.

    2-(3-Chlorobenzyl)-4-(ethylamino)pyrimidine-5-carboxylic acid: Contains an ethylamino group instead of a methylamino group.

Uniqueness

The presence of the methylamino group in 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid distinguishes it from its analogs, potentially leading to differences in its chemical reactivity, biological activity, and pharmacokinetic properties. This uniqueness can be exploited in the design of new compounds with improved efficacy and safety profiles.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-(methylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12ClN3O2/c1-15-12-10(13(18)19)7-16-11(17-12)6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,18,19)(H,15,16,17)

InChI Key

HRGMMQYTTNZPJO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1C(=O)O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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